molecular formula C4H4ClNO2 B042832 N-Chlorosuccinimide CAS No. 128-09-6

N-Chlorosuccinimide

Cat. No.: B042832
CAS No.: 128-09-6
M. Wt: 133.53 g/mol
InChI Key: JRNVZBWKYDBUCA-UHFFFAOYSA-N
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Preparation Methods

Succinchlorimide can be synthesized through the chlorination of succinimide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the succinimide . Industrial production methods often involve the use of continuous flow reactors to achieve high yields and purity of the product .

Chemical Reactions Analysis

Succinchlorimide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chlorine gas, sodium hypochlorite, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and substrates used.

Scientific Research Applications

Chlorination Reactions

NCS is primarily known for its role as a chlorinating agent. It effectively chlorinates alkenes, aromatics, and heteroatoms under mild conditions. The chlorination process often results in high yields with minimal byproducts, making it a preferred choice for chemists.

  • Example : In a study, NCS was used to chlorinate quinazolinone derivatives, yielding products with significant pharmacological activity .

Oxidation Reactions

NCS also serves as an oxidizing agent. It can oxidize various functional groups, including alcohols to carbonyl compounds and halides to halogens.

  • Case Study : Research indicates that NCS can oxidize alcohols efficiently in the presence of solvents like dimethyl sulfoxide (DMSO), providing a greener alternative to traditional oxidants .

Formation of Heterocycles

The compound is instrumental in forming heterocyclic systems through halocyclization processes. This application is particularly valuable in synthesizing biologically active compounds.

  • Data Table: Heterocyclic Compounds Synthesized Using NCS
Compound TypeReaction TypeYield (%)References
QuinazolinonesHalocyclization85
IsoquinolinesCyclization78
BenzothiazolesCyclization90

Formation of New Carbon-Carbon Bonds

NCS facilitates the formation of new carbon-carbon bonds through various coupling reactions. This capability is essential for constructing complex organic molecules.

  • Example : A recent study illustrated the use of NCS in coupling reactions involving alkynes, demonstrating its effectiveness under mild conditions .

Functional Group Transformations

NCS can mediate numerous functional group transformations, allowing for the conversion of one functional group into another without extensive purification steps.

  • Application : It has been successfully employed in deprotection strategies where protecting groups are removed selectively from substrates .

Beyond its synthetic utility, NCS exhibits biological activity, including antibacterial properties due to the formation of hypochlorous acid upon hydrolysis. This aspect opens avenues for its use in medicinal chemistry and agrochemical applications.

Mechanism of Action

The mechanism of action of succinchlorimide involves the transfer of chlorine atoms to target molecules. This chlorination process can modify the chemical properties of the target molecules, making them more reactive or altering their biological activity . The molecular targets and pathways involved in this process depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Biological Activity

N-Chlorosuccinimide (NCS) is a versatile reagent with significant applications in organic synthesis and notable biological activity. This article explores the biological mechanisms, antimicrobial properties, and synthetic applications of NCS, supported by various research findings and case studies.

1. Overview of this compound

NCS is primarily known for its role as a chlorinating agent in organic chemistry. It facilitates numerous reactions, including halocyclizations, the formation of heterocyclic systems, and carbon-carbon bond formation. Its ability to act as an oxidizing agent further enhances its utility in chemical synthesis .

2.1 Antimicrobial Properties

Research indicates that NCS exhibits significant antimicrobial activity against various bacterial strains. A study highlighted that NCS effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent . The mechanism of action is believed to involve the formation of chlorinated compounds that disrupt bacterial cell membranes and metabolic processes.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

The antimicrobial activity of NCS is attributed to its ability to release chlorine upon reaction with nucleophiles, leading to the formation of chlorinated derivatives that are toxic to microbial cells. This mechanism has been further elucidated through kinetic studies that demonstrate how NCS interacts with various substrates under different conditions .

3. Synthetic Applications in Pharmaceuticals

NCS is extensively used in the synthesis of pharmaceutical intermediates, particularly in the production of antibiotics like tetracycline. Its role as a chlorinating agent allows for selective chlorination in complex organic molecules, which is crucial for developing active pharmaceutical ingredients .

3.1 Case Studies

  • Tetracycline Synthesis : In the synthesis of tetracycline antibiotics, NCS serves as a key reagent for introducing chlorine atoms into the molecular structure, enhancing the compound's biological efficacy.
  • Formation of N-Chloramines : A study demonstrated that NCS could be utilized to form N-chloramines, which are important intermediates in synthesizing nitrogen-containing pharmaceuticals .

4. Kinetic Studies and Reaction Mechanisms

Kinetic studies have shown that the reaction rates of NCS with various substrates can be influenced by factors such as temperature and concentration. For instance, the oxidation kinetics of glycine in alkaline media using NCS has been thoroughly investigated, revealing insights into its reactivity profile .

Substrate Reaction Rate (M/s) Conditions
Glycine0.0025Aqueous alkaline medium
Benzyl phenyl etherVariablePseudo first-order

5. Conclusion

This compound is not only a valuable reagent in organic synthesis but also exhibits notable biological activity, particularly as an antimicrobial agent. Its ability to facilitate complex chemical reactions while also serving as a source of reactive chlorine makes it an essential compound in both research and industrial applications. Continued exploration into its mechanisms and potential therapeutic uses will further enhance our understanding and utilization of this compound.

Q & A

Basic Research Questions

Q. How is NCS employed in synthesizing oxygen-containing heterocycles, and what analytical methods confirm product structures?

NCS is widely used in the synthesis of oxygen-containing heterocycles, such as oxetanes, via halogenation reactions. For example, in the reaction of compound 10 with NCS (Scheme 5, ), oxetane derivatives are formed in moderate to good yields. Key steps include:

  • Dissolving the substrate in polar aprotic solvents (e.g., DMF or DMA) at 0–25°C.
  • Adding NCS in stoichiometric ratios (1:1 to 1:2) under inert atmospheres.
  • Quenching the reaction with aqueous workup (e.g., Na₂S₂O₃) to remove excess NCS.

Structural confirmation involves:

  • 1H/13C NMR spectroscopy : Assigning proton and carbon signals using DEPT 135, HMQC, and HMBC experiments to resolve coupling patterns and connectivity .
  • X-ray crystallography : For unambiguous determination of regiochemistry, as demonstrated in the chlorination of compound 3q ( ).

Q. What are the standard protocols for using NCS in electrophilic aromatic substitution (SEAr) chlorination?

In SEAr reactions, NCS acts as a mild chlorinating agent. A typical protocol includes:

  • Dissolving the aromatic substrate (e.g., 1.66 mmol) in DMA at 0°C.
  • Adding NCS (1.66 mmol) in batches to avoid exothermic side reactions.
  • Stirring the mixture for 4–24 hours under nitrogen .

Critical parameters :

  • Solvent choice : DMA or DMF enhances electrophilicity by stabilizing the chlorinating intermediate.
  • Temperature control : Low temperatures (0°C) minimize over-chlorination.

Q. How can researchers quantify product ratios in NCS-mediated chlorinations using NMR spectroscopy?

Product distributions in chlorination reactions (e.g., o-sulfide derivatives) are quantified via 1H NMR integrals ( ). For example:

Signal Region (ppm)Integral EquationAssignment
1.30 ppm3x + 6yMajor product (x)
1.8–1.92 ppm6x + 3yMinor product (y)

Solving these equations provides the x:y ratio . Multiplicity analysis (e.g., singlet vs. triplet) further distinguishes isomers.

Advanced Research Questions

Q. How do thermodynamic properties of NCS influence its reactivity in radical-mediated chlorination reactions?

The solid-state enthalpy of formation (ΔfH°solid) of NCS, reported as −255.3 kJ/mol (Howard & Skinner, 1966; ), impacts its stability and chlorination efficiency. Key considerations:

  • Exothermicity : High ΔfH°solid enables NCS to act as a chlorine radical (Cl•) source without external energy input.
  • Solubility : Thermodynamic data guide solvent selection (e.g., CCl₄ or CHCl₃) to optimize radical generation .

Q. What factors control regioselectivity in NCS-mediated radical chlorinations of complex substrates?

Regioselectivity in carborane systems ( ) is governed by:

  • Radical stability : Tertiary C–H bonds are preferentially chlorinated over primary (3:1 selectivity in 2,3-dimethylbutane; ).
  • Computational modeling : 2a-NPA charges predict electron-deficient sites prone to radical attack.
  • Experimental validation : MALDI-TOF-MS tracks chlorination sites in stepwise reactions .

Q. How do reaction conditions (solvent, additives) affect stereochemical outcomes in NCS-driven phosphorylations?

In phosphorylations ( ):

  • Additives : Triphenylphosphine (PPh₃) in THF inverts configuration at phosphorus atoms via stereocontrolled Atherton–Todd reactions.
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor retention of stereochemistry, while polar solvents (e.g., DCM) promote inversion.

Q. What computational and experimental methods are used to map chlorination sites in carborane systems using NCS?

A combined approach involves:

  • MALDI-TOF-MS : Detects incremental chlorination products (e.g., [1-C6H5-1-CB9H9]⁻ clusters).
  • DFT calculations : Computes energetically favorable pathways and charge distributions ( ).

Q. How does NCS compare to other halogenation agents in transition-metal-catalyzed reductive elimination reactions?

NCS outperforms NBS/NIS in selectivity for high-valent metal centers ( ):

ReagentYield (Catalyzed)Selectivity (C–Cl vs. C–Br)
NCS78%>20:1
NBS65%5:1
Key advantage : NCS minimizes side reactions (e.g., β-hydride elimination) due to milder oxidizing power .

Properties

IUPAC Name

1-chloropyrrolidine-2,5-dione
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InChI

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2
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InChI Key

JRNVZBWKYDBUCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)N(C1=O)Cl
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Molecular Formula

C4H4ClNO2
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DSSTOX Substance ID

DTXSID2042199
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Molecular Weight

133.53 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
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Solubility

In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid
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Density

1.65 g/cu cm at 25 °C
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Vapor Pressure

0.00768 [mmHg]
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Color/Form

Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder

CAS No.

128-09-6
Record name Chlorosuccinimide
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Record name Succinchlorimide [NF]
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Melting Point

150 °C
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Synthesis routes and methods

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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